molecular formula C9H8ClN3O2 B6173070 1-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride CAS No. 2460750-66-5

1-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride

Cat. No. B6173070
CAS RN: 2460750-66-5
M. Wt: 225.6
InChI Key:
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Description

1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride (PTHPDHCl) is an important organic compound with a wide range of applications in the pharmaceutical and medical fields. It is a derivative of pyridine, a heterocyclic aromatic compound that is found in many natural products. PTHPDHCl has a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, anti-tumor, and anti-viral effects. It has been used in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. PTHPDHCl is also used in the synthesis of many drugs, such as antifungal agents, antibiotics, and anti-tumor agents.

Scientific Research Applications

1-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has been used in a variety of scientific research applications, including the study of its anti-inflammatory, anti-bacterial, anti-fungal, anti-tumor, and anti-viral effects. It has also been used to study the effects of its metabolites on certain biochemical pathways. In addition, 1-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has been used in the synthesis of other organic compounds, such as antibiotics and anti-tumor agents.

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is not yet fully understood. It is believed to act by binding to certain receptors in the body, such as the cyclooxygenase (COX) receptor. The binding of 1-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride to the COX receptor results in the inhibition of the enzyme, which leads to the reduction of prostaglandin synthesis. The inhibition of prostaglandin synthesis is thought to be responsible for the anti-inflammatory, anti-bacterial, anti-fungal, and anti-tumor effects of 1-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride.
Biochemical and Physiological Effects
1-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, anti-fungal, and anti-tumor effects. It has also been found to have anti-viral effects, as well as the ability to modulate the immune system. In addition, 1-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has been found to have neuroprotective and antioxidant effects.

Advantages and Limitations for Lab Experiments

The use of 1-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is readily available. In addition, it has a wide range of biological activities, making it useful for a variety of experiments. However, there are also some limitations to the use of 1-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride in laboratory experiments. For example, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations. In addition, it has a relatively short half-life, making it difficult to use in long-term experiments.

Future Directions

The use of 1-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride in scientific research has a number of potential future directions. One possible direction is to further study its mechanism of action, in order to better understand its effects in different biological systems. Another possible direction is to develop new methods of synthesis, in order to improve the efficiency and yield of the reaction. In addition, further research could be done to explore the potential therapeutic applications of 1-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride, such as its use in the treatment of cancer, diabetes, and Alzheimer's disease. Finally, further research could be done to explore the potential of 1-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride as an industrial chemical, such as its use in the synthesis of other organic compounds.

Synthesis Methods

1-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride can be synthesized from pyridine and a range of other organic compounds. The most common method of synthesis involves the reaction of pyridine with a brominating agent, such as bromine or N-bromosuccinimide (NBS). The reaction is carried out in aqueous solution at a temperature of around 100°C. The reaction produces a mixture of products, including 1-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride and other pyridine derivatives. The reaction can be optimized by varying the reaction conditions and the amounts of reactants.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride involves the condensation of pyridine-3-carboxaldehyde with ethyl acetoacetate to form 3-ethyl-4-hydroxy-2-methylpyridine. This intermediate is then reacted with urea to form 1-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, which is subsequently converted to the hydrochloride salt form.", "Starting Materials": [ "Pyridine-3-carboxaldehyde", "Ethyl acetoacetate", "Urea", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine-3-carboxaldehyde is condensed with ethyl acetoacetate in the presence of a base catalyst to form 3-ethyl-4-hydroxy-2-methylpyridine.", "Step 2: 3-ethyl-4-hydroxy-2-methylpyridine is reacted with urea in the presence of a base catalyst to form 1-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione.", "Step 3: 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is converted to the hydrochloride salt form by treatment with hydrochloric acid." ] }

CAS RN

2460750-66-5

Product Name

1-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.6

Purity

95

Origin of Product

United States

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